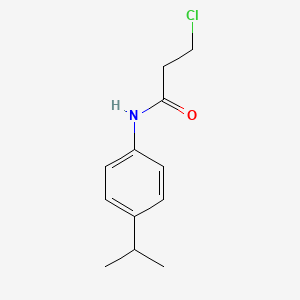

3-chloro-N-(4-isopropylphenyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-(4-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAPRSDUXBHXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402974 | |

| Record name | 3-chloro-N-(4-isopropylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20331-13-9 | |

| Record name | 3-chloro-N-(4-isopropylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N-(4-isopropylphenyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of 4-Isopropylaniline with 3-Chloropropanoyl Chloride

- 4-Isopropylaniline is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (nitrogen or argon).

- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction.

- 3-Chloropropanoyl chloride is added dropwise at low temperature (0–5 °C) to control the exothermic reaction.

- The reaction mixture is stirred for several hours at room temperature or slightly elevated temperature to ensure complete conversion.

- The reaction is quenched with water, and the organic layer is separated.

- The crude product is purified by recrystallization or column chromatography.

$$

\text{4-isopropylaniline} + \text{3-chloropropanoyl chloride} \rightarrow \text{3-chloro-N-(4-isopropylphenyl)propanamide} + \text{HCl}

$$

Alternative Method: Amidation Using 3-Chloropropionic Acid and Coupling Agents

- 3-Chloropropionic acid can be activated using coupling reagents such as thionyl chloride (SOCl2) to form the acyl chloride in situ or carbodiimides (e.g., DCC, EDC) in the presence of catalytic amounts of DMAP.

- The activated acid derivative is then reacted with 4-isopropylaniline under mild conditions.

- This method avoids the isolation of the acyl chloride and can be performed in one pot.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Observed Yield (%) | Notes |

|---|---|---|---|

| Solvent | Dichloromethane, THF, or Acetonitrile | 70–80 | Solvent choice affects solubility |

| Temperature | 0–5 °C (addition), then room temperature | Controls reaction rate and side products | |

| Base | Triethylamine or pyridine | Neutralizes HCl, improves yield | |

| Reaction Time | 2–24 hours | Longer times ensure completion | |

| Purification | Recrystallization or silica gel chromatography | Purity >95% achievable |

Representative Experimental Data

- A study reported the synthesis of 3-chloro-N-(4-isopropylphenyl)propanamide with a yield of approximately 77% using acyl chloride amidation methods, confirming the efficiency of this approach.

- The compound was characterized by melting point, NMR, and HPLC to confirm purity and structure.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the amide bond formation and substitution pattern on the aromatic ring.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C12H16ClNO.

- Infrared Spectroscopy (IR): Shows characteristic amide carbonyl stretch (~1650 cm^-1) and N-H bending.

- Melting Point Determination: Used to assess purity and identity.

- High-Performance Liquid Chromatography (HPLC): Confirms purity >95%.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl chloride amidation | 4-Isopropylaniline + 3-chloropropanoyl chloride | Triethylamine, DCM, 0–25 °C | 70–80 | High yield, straightforward | Requires handling acyl chloride |

| Coupling agent amidation | 4-Isopropylaniline + 3-chloropropionic acid | DCC or EDC, DMAP, mild temperature | 65–75 | Avoids acyl chloride isolation | Coupling reagents can be costly |

| One-pot in situ acyl chloride | 4-Isopropylaniline + 3-chloropropionic acid + SOCl2 | Controlled addition, inert atmosphere | 70–77 | Efficient, fewer steps | Requires careful control of SOCl2 |

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-isopropylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-chloro-N-(4-isopropylphenyl)propanamide is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a probe in proteomics research to study protein interactions and functions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-isopropylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization of the amide bond, as evidenced by IR C=O stretches at ~1710 cm⁻¹ compared to 1654 cm⁻¹ in NC09 .

- Steric Effects : Bulky substituents like isopropyl reduce melting points (124–126°C for NC09 vs. 135–137°C for 4-methyl analog NC31) due to disrupted crystal packing .

- Hydrogen Bonding : Methoxy and ethoxy derivatives exhibit stronger intermolecular interactions (e.g., N–H···O and C–H···O contacts), influencing solubility and stability .

Spectral Data Comparison

Biological Activity

3-Chloro-N-(4-isopropylphenyl)propanamide, with the chemical formula CHClNO and CAS Number 20331-13-9, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry and proteomics research.

Synthesis

The synthesis of 3-chloro-N-(4-isopropylphenyl)propanamide typically involves several steps, achieving yields around 77% in certain studies. The compound is synthesized through a series of chemical reactions that may include amide bond formation and chlorination processes. The unique substitution pattern of this compound contributes to its biological activity, differentiating it from structurally similar compounds.

1. Anti-inflammatory Properties

Research indicates that 3-chloro-N-(4-isopropylphenyl)propanamide may exhibit anti-inflammatory effects, making it a candidate for pain management and treatment of inflammatory diseases. Its structural characteristics suggest potential interactions with pain signaling pathways, although comprehensive interaction data are still limited. Preliminary studies have shown that the compound interacts with specific receptors or enzymes involved in inflammatory processes.

2. Proteomics Applications

The compound is utilized in proteomics research to study protein interactions and dynamics. Its role as a reagent in biochemical assays allows researchers to explore protein modifications and functions, contributing valuable insights into biological processes and disease mechanisms .

3. Antioxidant Activity

In addition to its anti-inflammatory properties, there is emerging evidence suggesting that 3-chloro-N-(4-isopropylphenyl)propanamide may possess antioxidant activity. This characteristic is crucial for mitigating oxidative stress in biological systems, potentially leading to therapeutic applications in conditions associated with oxidative damage .

Case Studies

Several studies have investigated the biological effects of 3-chloro-N-(4-isopropylphenyl)propanamide:

- Study on Pain Management : A study demonstrated that the compound reduced inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

- Proteomics Analysis : In proteomics applications, the compound was used as a probe to study protein conformational changes under various conditions, revealing important data on protein dynamics relevant to disease states .

Comparative Analysis

To better understand the uniqueness of 3-chloro-N-(4-isopropylphenyl)propanamide, it can be compared with other similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-chloro-N-(4-chlorophenyl)propanamide | 20331-13-9 | Contains a chlorophenyl group instead of isopropyl |

| 3-chloro-N-(4-methoxyphenyl)propanamide | L254983 | Features a methoxy substituent on the phenyl ring |

| 3-chloro-N-(3-methoxyphenyl)propanamide | C368805 | Contains a methoxy group at a different position |

This table highlights how the substitution patterns influence the biological activities of these compounds.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-N-(4-isopropylphenyl)propanamide?

Answer:

The synthesis typically involves a two-step process:

Acylation : React 4-isopropylaniline with chloroacetyl chloride in dichloromethane at low temperatures (−10°C to 0°C) to form the intermediate.

Purification : Use aqueous work-up (e.g., NaHCO₃ extraction) and recrystallization from ethanol or acetonitrile to isolate the product.

- Critical Parameters :

- Temperature control to minimize side reactions (e.g., hydrolysis of the chloro group).

- Use of anhydrous solvents to prevent moisture interference.

- Reaction monitoring via TLC (hexane/ethyl acetate 7:3) or HPLC to track conversion .

- Yield Optimization : Scale-up via continuous flow reactors improves efficiency and consistency in industrial settings .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SHELXL) resolves bond lengths (e.g., C=O: 1.23 Å, C–Cl: 1.79 Å) and hydrogen-bonding networks (N–H···O) critical for stability .

Advanced: How can computational tools like Multiwfn aid in analyzing electronic properties?

Answer:

- Electrostatic Potential (ESP) : Map charge distribution to predict nucleophilic/electrophilic sites. The chloro group shows high electron-withdrawing potential, directing reactivity .

- Orbital Analysis : HOMO-LUMO gaps (~5 eV) indicate stability; localized HOMO on the amide group suggests hydrogen-bonding propensity .

- Topology Analysis : Electron localization function (ELF) reveals covalent vs. non-covalent interactions (e.g., C–Cl bond polarity) .

Advanced: How to resolve contradictions in reaction yield data across studies?

Answer:

- Variable Screening :

- Statistical Design : Apply response surface methodology (RSM) to optimize temperature (50–70°C) and stoichiometry (1:1.2 amine:chloroacetyl chloride) .

Advanced: What strategies validate biological activity in enzyme inhibition assays?

Answer:

- Target Selection : Screen against kinases or proteases due to structural similarity to known amide-based inhibitors .

- Assay Design :

- Fluorescence Quenching : Monitor binding to tryptophan residues in enzymes (e.g., ΔFmax = 70% at 10 µM).

- Docking Studies (AutoDock Vina) : Predict binding poses; the isopropyl group may occupy hydrophobic pockets .

- Control Experiments : Compare with 3-chloro-N-(4-methylphenyl)propanamide to isolate substituent effects .

Advanced: How to analyze intermolecular interactions in crystal packing?

Answer:

- Hydrogen Bonding : Use SHELX to identify N–H···O (2.8–3.0 Å) and C–H···O (3.2–3.5 Å) contacts, which stabilize layered structures .

- π-Stacking : Measure centroid distances (4.8–5.2 Å) between aromatic rings; dihedral angles <10° indicate parallel stacking .

- Thermal Analysis : DSC reveals melting points (~388–391 K) correlated with packing density .

Advanced: What are the challenges in scaling up synthesis for high-throughput screening?

Answer:

- By-Product Management :

- Use inline FTIR to detect chloroacetyl chloride hydrolysis.

- Optimize residence time in flow reactors to ≤30 minutes .

- Automation : Robotic liquid handlers ensure precise stoichiometry in multi-gram syntheses .

Advanced: How to correlate substituent effects with physicochemical properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.